Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Physical property differentiation Distillation range Purification compatibility

Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3) is a γ‑keto ester featuring a fully substituted α‑carbon bearing both isopropyl and methyl groups. This α,α‑disubstitution pattern creates a sterically congested environment that distinguishes the compound from simpler 5‑oxohexanoate esters and influences its reactivity profile in nucleophilic additions and enolate‑based transformations.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 33422-34-3
Cat. No. B3051389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-isopropyl-2-methyl-5-oxohexanoate
CAS33422-34-3
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCC(C)C(C)(CCC(=O)C)C(=O)OC
InChIInChI=1S/C11H20O3/c1-8(2)11(4,10(13)14-5)7-6-9(3)12/h8H,6-7H2,1-5H3
InChIKeyZIIWTDYBBHQCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3): A Sterically Hindered γ-Keto Ester for Controlled Organic Synthesis


Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3) is a γ‑keto ester featuring a fully substituted α‑carbon bearing both isopropyl and methyl groups . This α,α‑disubstitution pattern creates a sterically congested environment that distinguishes the compound from simpler 5‑oxohexanoate esters and influences its reactivity profile in nucleophilic additions and enolate‑based transformations . The compound serves as a specialized building block in organic synthesis where the steric bulk and the presence of both ketone and ester functionalities enable selective carbon–carbon bond formation and functional group interconversion .

Why Generic 5-Oxohexanoate Esters Cannot Replace Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3)


Simple 5‑oxohexanoate esters (e.g., methyl 5‑oxohexanoate) lack substitution at the α‑position, resulting in fundamentally different steric profiles and physical properties . The α,α‑disubstitution in methyl 2‑isopropyl‑2‑methyl‑5‑oxohexanoate introduces substantial steric hindrance that suppresses enolization, alters reaction regioselectivity, and raises the boiling point by nearly 60 °C relative to the unsubstituted analogue . Consequently, the compound is not functionally interchangeable with its non‑substituted or mono‑substituted congeners in applications where steric control or specific physical properties are required . The quantitative differentiation presented below provides the procurement‑grade evidence necessary for informed selection.

Quantitative Differentiation of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3) vs. Closest Analogs


Elevated Boiling Point Relative to Unsubstituted Methyl 5-Oxohexanoate

The boiling point of methyl 2‑isopropyl‑2‑methyl‑5‑oxohexanoate is significantly higher than that of methyl 5‑oxohexanoate, the simplest analogue lacking α‑substituents. This difference reflects the increased molecular weight and enhanced van der Waals interactions arising from the isopropyl and methyl groups .

Physical property differentiation Distillation range Purification compatibility

Reduced Density Compared to Methyl 5-Oxohexanoate

Despite its higher molecular weight, methyl 2‑isopropyl‑2‑methyl‑5‑oxohexanoate exhibits a lower computed density than methyl 5‑oxohexanoate, a consequence of the branched α‑substituents creating less efficient molecular packing .

Density Physical characterization Material handling

Increased Flash Point Indicating Reduced Flammability Hazard

The computed flash point of methyl 2‑isopropyl‑2‑methyl‑5‑oxohexanoate is notably higher than that of methyl 5‑oxohexanoate, suggesting a lower flammability risk under comparable handling conditions .

Safety Flammability Storage classification

Availability in a Higher Commercial Purity Grade (≥98%)

Methyl 2‑isopropyl‑2‑methyl‑5‑oxohexanoate is offered at a minimum purity of ≥98% by certain vendors, whereas methyl 5‑oxohexanoate is more commonly supplied at 95% purity . This purity differential can reduce the need for additional purification steps prior to use in sensitive transformations.

Purity specification Quality grade Procurement differentiation

Refrigerated Storage Requirement vs. Room‑Temperature Stable Analog

Several suppliers specify refrigerated storage (2–8 °C) for methyl 2‑isopropyl‑2‑methyl‑5‑oxohexanoate, whereas methyl 5‑oxohexanoate is consistently listed as stable at room temperature . This indicates a potential difference in chemical stability that must be accounted for in storage planning and workflow integration.

Storage stability Handling protocols Inventory management

Class‑Level Inference: Steric Hindrance at α‑Position Directs Regio‑ and Stereoselectivity

The α,α‑disubstitution pattern in methyl 2‑isopropyl‑2‑methyl‑5‑oxohexanoate introduces substantial steric bulk that restricts approach to the carbonyl and influences the conformation of enolate intermediates [1]. In the broader class of α‑substituted β‑ketoesters, such steric hindrance has been shown to alter reaction regioselectivity and improve stereochemical outcomes in asymmetric transformations, including enzyme‑catalyzed resolutions and hydrogenations [1]. While direct experimental data for this specific compound are not available in the public literature, the class‑level behavior supports the expectation that this compound will exhibit differentiated reactivity compared to unsubstituted or mono‑substituted 5‑oxohexanoate esters.

Stereocontrol Enolate chemistry Regioselectivity

Recommended Application Scenarios for Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3) Based on Quantitative Evidence


Sterically Controlled Enolate Alkylation for Regioselective Carbon–Carbon Bond Formation

The α,α‑disubstitution creates a congested environment that suppresses undesired enolate equilibration and directs alkylation to the γ‑position, enabling regioselective C–C bond construction in complex molecule synthesis . This differentiated behavior, inferred from class‑level studies on α‑substituted β‑ketoesters, makes the compound a strategic choice when simpler 5‑oxohexanoates yield uncontrolled mixtures [1].

Preparations Requiring High Initial Purity and Minimal Downstream Purification

With a commercially available purity specification of ≥98% (vs. the 95% typical for methyl 5‑oxohexanoate), this compound reduces the burden of pre‑reaction purification, saving time and improving reproducibility in catalysis, materials chemistry, and analytical standard preparation .

Synthetic Sequences Where Elevated Boiling Point Facilitates Selective Distillation

The boiling point of 261.3 °C is approximately 59 °C higher than that of methyl 5‑oxohexanoate, providing a wider thermal window for distillation‑based separation from lower‑boiling by‑products or solvents without resorting to chromatography .

Laboratory Settings with Limited Cold‑Storage Infrastructure

The requirement for refrigerated storage (2–8 °C) must be weighed against the room‑temperature stability of methyl 5‑oxohexanoate. Procurement decisions should account for available cold‑chain capacity; conversely, the compound may be avoided in settings where freezer space is constrained .

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